Home > Products > Screening Compounds P104841 > Indalpine hydrochloride
Indalpine hydrochloride - 63845-42-1

Indalpine hydrochloride

Catalog Number: EVT-428751
CAS Number: 63845-42-1
Molecular Formula: C15H21ClN2
Molecular Weight: 264.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Indalpine is derived from structural modifications of existing antihistamines and was developed by the French pharmaceutical company Pharmuka. Its classification as an SSRI places it within a category of drugs that primarily target serotonin pathways in the brain, which are implicated in mood regulation and depressive disorders .

Synthesis Analysis

The synthesis of indalpine involves several key steps:

  1. Metalation of Indole: The process begins with the metalation of indole using methyl magnesium iodide, resulting in an organo-magnesium derivative.
  2. Reaction with Acetyl Chloride: This derivative then reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to produce a precursor compound.
  3. Removal of Protecting Group: An acid-catalyzed reaction removes the benzyloxycarbonyl protecting group, yielding a ketone.
  4. Reduction: Finally, reduction with lithium aluminum hydride produces indalpine hydrochloride .
  • Indole → Organo-magnesium derivative → Reaction with acetyl chloride → Ketone → Indalpine.

This method highlights the importance of organometallic chemistry and protective group strategies in organic synthesis.

Molecular Structure Analysis

Indalpine hydrochloride has the molecular formula C15H20N2C_{15}H_{20}N_2 and a molar mass of approximately 228.339g/mol228.339\,g/mol. The compound features a complex structure that includes an indole moiety linked to a piperidine ring, characteristic of many SSRIs.

Structural Features

  • Indole Ring: A bicyclic structure that is crucial for the pharmacological activity.
  • Piperidine Ring: Provides additional binding interactions at serotonin receptors.
  • Hydrochloride Salt Form: The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis

Indalpine hydrochloride primarily functions through its interactions with serotonin transporters. The compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft.

Key Reactions

  • Inhibition of Serotonin Reuptake: This is the primary reaction through which indalpine exerts its antidepressant effects.
  • Potential Side Reactions: Due to its chemical structure, indalpine may also participate in secondary reactions leading to adverse effects observed during its clinical use .
Mechanism of Action

The mechanism of action for indalpine involves its role as a selective serotonin reuptake inhibitor. By blocking the serotonin transporter, indalpine increases the concentration of serotonin available for receptor binding in the brain.

Detailed Mechanism

  1. Binding to Transporter: Indalpine binds to the serotonin transporter protein on presynaptic neurons.
  2. Inhibition of Reuptake: This binding inhibits the reuptake process, allowing more serotonin to remain available in the synaptic cleft.
  3. Enhanced Serotonin Signaling: Increased serotonin levels enhance signaling through postsynaptic receptors, contributing to improved mood and alleviation of depressive symptoms .
Physical and Chemical Properties Analysis

Indalpine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.
  • Melting Point: The melting point is reported between 224°226°C224°-226°C for its hydrochloride salt form .
  • Stability: Stability under various conditions is crucial for its pharmaceutical application but was compromised during clinical use due to toxicity issues.
Applications

Despite its withdrawal from the market, indalpine's development contributed significantly to understanding SSRIs and their role in treating depression.

Scientific Applications

  • Research Tool: Indalpine has been used in research settings to study serotonin transport mechanisms and receptor interactions.
  • Pharmacological Studies: Its synthesis and pharmacodynamics have provided insights into drug design for newer antidepressants with improved safety profiles.
Historical Context and Development of Indalpine Hydrochloride

Emergence as an Early SSRI: Role in Shaping Serotonergic Antidepressant Paradigms

Indalpine hydrochloride (marketed as Upstène) stands as a pivotal, though short-lived, pioneer in the evolution of selective serotonin reuptake inhibitors (SSRIs). Developed in the mid-to-late 1970s and introduced clinically in 1983, it was among the first antidepressants explicitly designed to target serotonin (5-hydroxytryptamine, 5-HT) reuptake with selectivity over other monoamine systems [1] [2]. Its emergence occurred during a transformative period in psychopharmacology, challenging the prevailing dominance of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which acted on multiple monoamine systems (norepinephrine, serotonin, dopamine) and were burdened by significant safety and tolerability issues [2] [3]. The development of indalpine was intrinsically linked to the evolving "monoamine hypothesis" of depression and specifically, the growing body of evidence implicating serotonin deficiency as a core pathophysiological mechanism [1] [4]. Research by Shopsin and colleagues in the early to mid-1970s, demonstrating the rapid reversal of tranylcypromine's antidepressant effects by serotonin synthesis inhibition (parachlorophenylalanine, PCPA), provided crucial clinical support for the serotonin hypothesis and directly influenced the Pharmuka team developing indalpine [1]. Thus, indalpine represented one of the first rationally designed therapeutic probes to test the clinical validity of selectively enhancing serotonergic neurotransmission for treating depression [1] [7].

Table 1: Key Early SSRIs and Their Market Entry Timeline

Compound (Brand Name)Developmental CodeFirst MarketedInitial MarketStatus (as of 1987)
Zimelidine (Zelmid)-1981EuropeWithdrawn (1983)
Indalpine (Upstène)LM-50081983FranceWithdrawn (1985)
Fluoxetine (Prozac)LY1101401986 (Belgium)MultipleApproved (US 1987)
Fluvoxamine-1986 (Switzerland)MultipleMarketed
Sertraline-1990 (UK)MultipleMarketed

Chronology of Discovery: Structural Derivation from Antihistamines and Tryptamine Analogues

The discovery of indalpine was not serendipitous but stemmed from a program of rational drug design leveraging established structure-activity relationships. It was synthesized in 1977 by pharmacologists Georges Le Fur and André Uzan at the French pharmaceutical company Pharmuka (later acquired by Fournier Frères, and subsequently Rhône-Poulenc) [1] [2]. Its chemical structure, 3-(2-Piperidin-4-ylethyl)-1H-indole, reveals its origins: it is fundamentally an indole derivative, structurally related to tryptamines (endogenous serotonin is 5-hydroxy-tryptamine), but critically, it is not classified as a tryptamine itself due to the specific substitution pattern [1]. More directly, its molecular architecture resulted from the systematic structural modification of antihistamines [1] [4]. Researchers at Pharmuka exploited the known pharmacophore of compounds acting on neurotransmitter systems, modifying antihistamine scaffolds to shift activity towards serotonin reuptake inhibition. The synthesis pathway, as detailed in patents filed in 1976 and granted in 1977 [1], involved:

  • Metalation of indole (1) using methyl magnesium iodide to form the organo-magnesium derivative (2).
  • Reaction of (2) with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride (3) to yield compound (4).
  • Acid-catalyzed removal of the benzyloxycarbonyl (Cbz) protecting group from (4) to give the ketone intermediate (5).
  • Reduction of the ketone (5) using lithium aluminium hydride to yield the final product, indalpine [1] [6].

This synthetic route highlights the deliberate medicinal chemistry approach employed to create a molecule combining the indole moiety (serotonin-like) with a basic piperidine nitrogen (common in many psychoactive compounds, including antihistamines) via an ethyl linker.

Table 2: Structural Relationship of Indalpine to Key Pharmacophores

Pharmacophore ClassRepresentative Core StructureRelation to Indalpine
TryptaminesIndoleethylamine backboneShares the indole core linked via an ethyl group to a nitrogen-containing group. However, the terminal amine is part of a piperidine ring (secondary amine), not a simple alkylamine.
Antihistamines (Early generations)Various (e.g., Ethylenediamines, Piperidines)Derived from systematic modification of antihistamine structures, particularly exploiting the piperidine moiety and structural flexibility to shift activity towards SERT inhibition.
Classical TCAsTricyclic ring (Dibenzazepine, etc.) with alkylamino side chainStructurally distinct. Indalpine lacks the tricyclic core but shares the goal of inhibiting monoamine reuptake (specifically targeting SERT).

Market Introduction and Withdrawal: Regulatory Dynamics in the Context of 1980s Pharmacovigilance

Indalpine was introduced for medical use in France in 1983 by Fournier Frères-Pharmuka [1] [2] [4]. Its arrival followed closely on the heels of zimelidine (1981), another early SSRI withdrawn in 1983 due to an association with Guillain-Barré syndrome [1]. Indalpine won the prestigious Prix Galien award for pharmaceutical innovation in France in 1983, reflecting the significant initial optimism surrounding its potential as a novel, more selective antidepressant [1]. However, its tenure on the market was exceptionally brief. Merely two years after its launch, in 1985, indalpine was withdrawn from the market globally [1] [2] [4]. The primary drivers for withdrawal were concerns over serious toxicity:

  • Hematological Toxicity: Reports of neutropenia (low neutrophil count) and agranulocytosis (severe, potentially fatal drop in white blood cells, including neutrophils) emerged. Pharmacovigilance data indicated approximately 30 cases of neutropenia among an estimated 500,000 treated patients in 1984 [1].
  • Hepatic Carcinogenicity: Concerns arose regarding hepatic carcinogenicity (liver cancer potential) based on findings from carcinogenicity studies that became available after the drug's approval [1] [4]. The withdrawal occurred during the acquisition of Pharmuka by the larger pharmaceutical company Rhône-Poulenc. The confluence of emerging safety signals, the evolving and increasingly cautious regulatory landscape of the 1980s regarding pharmacovigilance, and the corporate transition likely contributed to the abrupt decision to withdraw the drug [1] [5]. Irish psychiatrist David Healy characterized indalpine as being "born at the wrong time" during a period when psychiatry and new psychotropic drugs were under heightened scrutiny [1]. Indalpine was never approved or marketed in the United States [1] [2].

Influence on Subsequent SSRI Development: Lessons From Hematological and Hepatic Toxicity Findings

  • Validation of Selective Serotonergic Targeting: Indalpine, along with zimelidine before it, provided early clinical proof-of-concept that selective inhibition of serotonin reuptake (SERT) could indeed produce antidepressant efficacy [1] [2]. This validated the rationale pursued by other companies, most notably Eli Lilly with fluoxetine (Prozac), which was already in development during indalpine's brief market life and would become the first massively successful SSRI [5].
  • Heightened Scrutiny of Toxicity Profiles: The hematological and hepatic toxicities associated with indalpine served as a stark warning. They underscored the critical importance of rigorous pre-clinical toxicology screening, particularly long-term carcinogenicity studies, and robust post-marketing surveillance (pharmacovigilance) systems [1] [4]. The 1980s saw increasing regulatory demands in these areas, partly influenced by incidents like indalpine and benoxaprofen.
  • Structural Alert Refinement: The specific toxicity profile of indalpine likely led researchers to scrutinize its chemical structure for potential "structural alerts." The 4-alkylpiperidine moiety (specifically the 4-piperidinylethyl group attached to the indole) was implicated not only in indalpine's toxicity but also in the decision to halt development of its close structural analogs within Pharmuka/Rhône-Poulenc: viqualine (a serotonin releasing agent) and pipequaline (a GABAA receptor modulator) [1]. Subsequent SSRI development (e.g., fluoxetine, paroxetine, sertraline, citalopram) focused on distinctly different chemical scaffolds (often aryloxypropylamines or bicyclic systems) that lacked this specific piperidine substitution pattern, potentially mitigating this specific risk [5] [6]. Research in 2010 demonstrated that revisiting this molecular motif with modern medicinal chemistry could yield potent SERT inhibitors without the historical toxicity, suggesting the initial issues might have been compound-specific rather than inherent to the core structure, but the clinical experience permanently tainted this particular scaffold [1].
  • Accelerating the "Safe SSRI" Race: The withdrawal of both zimelidine and indalpine within a few years created a significant void and urgency in the market for a well-tolerated and safe SSRI. This environment undoubtedly accelerated the development, regulatory review, and commercial push behind the next wave of SSRIs, culminating in the landmark approval of fluoxetine (Prozac) in the US in 1987 [5]. Fluoxetine's cleaner safety profile and lack of the severe toxicities seen with indalpine cemented the SSRI class as the new gold standard in antidepressant therapy.

Properties

CAS Number

63845-42-1

Product Name

Indalpine hydrochloride

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride

Molecular Formula

C15H21ClN2

Molecular Weight

264.79 g/mol

InChI

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H

InChI Key

GIPICJLTGNEIIL-UHFFFAOYSA-N

SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl

Canonical SMILES

C1C[NH2+]CCC1CCC2=CNC3=CC=CC=C32.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.